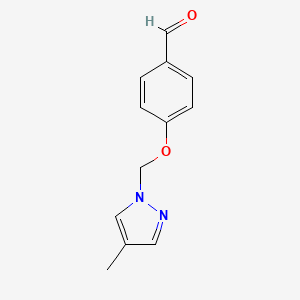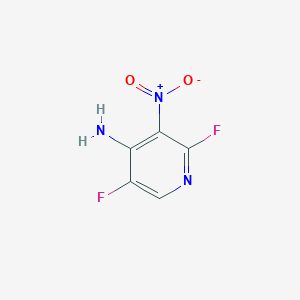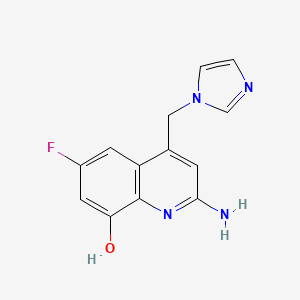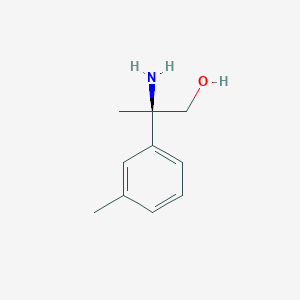
Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrrolidine ring substituted with ethoxy and difluorophenyl groups, which may contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the ethoxy and difluorophenyl groups can be achieved through nucleophilic substitution reactions.
Oxidation: The oxo group can be introduced via oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can alter the oxo group to hydroxyl or other functional groups.
Substitution: The ethoxy and difluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, or H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular processes and pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its structure and functional groups, which could modulate biological activity through binding or inhibition.
類似化合物との比較
Similar Compounds
- 4-(4-ethoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- 4-(2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Uniqueness
Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the combination of ethoxy and difluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H13F2NO4 |
|---|---|
分子量 |
285.24 g/mol |
IUPAC名 |
(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-2-20-6-3-8(14)10(9(15)4-6)7-5-16-12(17)11(7)13(18)19/h3-4,7,11H,2,5H2,1H3,(H,16,17)(H,18,19)/t7-,11-/m1/s1 |
InChIキー |
NLSRLQFEPKAVRI-RDDDGLTNSA-N |
異性体SMILES |
CCOC1=CC(=C(C(=C1)F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
正規SMILES |
CCOC1=CC(=C(C(=C1)F)C2CNC(=O)C2C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)



![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)


